molecular formula C11H16N2S B1437603 2-(Thiomorpholin-4-ylmethyl)aniline CAS No. 237432-14-3

2-(Thiomorpholin-4-ylmethyl)aniline

Cat. No. B1437603
CAS RN: 237432-14-3
M. Wt: 208.33 g/mol
InChI Key: ZAEZFXZNLSFHHF-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-ylmethyl)aniline (TMA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that has a melting point of 92-95 °C and a boiling point of 250-252 °C. TMA is a derivative of aniline, and is an important intermediate in the production of various pharmaceuticals and other compounds. TMA has been studied extensively for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

2-(Thiomorpholin-4-ylmethyl)aniline is a valuable compound in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds . The thiomorpholine moiety can act as a nucleophile in reactions, enabling the construction of complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals where the thiomorpholine ring is a common structural motif due to its bioactive properties.

Medicinal Chemistry

In medicinal chemistry, 2-(Thiomorpholin-4-ylmethyl)aniline is explored for its potential role as a dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. Derivatives of this compound have shown promising inhibitory activity and selectivity, which could lead to the development of new cancer therapies.

Materials Science

The compound’s utility extends to materials science, where it can be used in the development of novel polymeric materials . Its incorporation into polymers can impart unique properties such as enhanced thermal stability or specific interaction capabilities, which are valuable in creating advanced materials for various industrial applications.

Chemical Synthesis

2-(Thiomorpholin-4-ylmethyl)aniline plays a role in chemical synthesis as an intermediate. It can be used in the preparation of dyes, pigments, and other fine chemicals . Its presence in a synthetic route can influence the yield and purity of the final product, making it a compound of interest for optimizing industrial chemical processes.

Environmental Science

In environmental science, this compound can be involved in the study of degradation processes for pollutants. It may serve as a model compound for understanding the electrochemical oxidation of aniline derivatives in wastewater treatment . Research in this area aims to develop more efficient and sustainable methods for the removal of toxic substances from the environment.

Analytical Chemistry

Lastly, 2-(Thiomorpholin-4-ylmethyl)aniline finds applications in analytical chemistry as a reference standard for calibration and testing in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-characterized properties make it an excellent candidate for ensuring the accuracy and reliability of analytical instruments.

properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEZFXZNLSFHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholin-4-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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